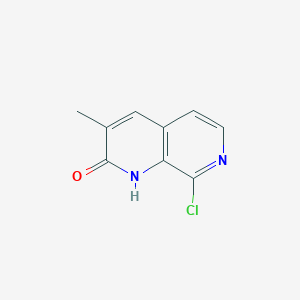

8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

8-chloro-3-methyl-1H-1,7-naphthyridin-2-one |

InChI |

InChI=1S/C9H7ClN2O/c1-5-4-6-2-3-11-8(10)7(6)12-9(5)13/h2-4H,1H3,(H,12,13) |

InChI Key |

VXQOIEAKIQDZHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=NC=C2)Cl)NC1=O |

Origin of Product |

United States |

Preparation Methods

Malic Acid-Mediated Cyclization

In a method adapted from EP1490363B1, 2,6-diaminopyridine reacts with malic acid in sulfuric acid to form a hydroxy-substituted naphthyridine intermediate. The reaction proceeds via acid-catalyzed dehydration and cyclization:

-

Step 1 : 2,6-Diaminopyridine (1.53 mol) is dissolved in sulfuric acid (11.7 mol) at 40–50°C.

-

Step 2 : Malic acid (1.53 mol) is added, and the mixture is heated to 110–120°C for 1 hour, inducing cyclization to yield 2-amino-7-hydroxy-1,8-naphthyridine.

While this yields a 1,8-naphthyridine regioisomer, analogous conditions could be modified for 1,7-naphthyridine by altering the diamine substrate or reaction geometry.

Vilsmeier-Haack Cyclization

As demonstrated in the synthesis of 2-chloro-3-formyl-1,8-naphthyridine, the Vilsmeier-Haack reaction (using DMF and POCl₃) facilitates annulation of acetamide derivatives into naphthyridines. For 1,7-naphthyridine:

-

Substrate : N-(pyridin-3-yl)acetamide could undergo formylation at the 2-position, followed by POCl₃-mediated cyclization to form the 1,7-naphthyridine core.

-

Conditions : Reflux in DMF/POCl₃ (1:2 v/v) at 80°C for 6 hours yields the formyl intermediate, which is hydrolyzed to the carboxylic acid and decarboxylated.

Regioselective Chlorination Strategies

Introducing chlorine at the 8-position requires careful selection of chlorinating agents and reaction conditions.

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely used for converting hydroxyl groups to chlorides. In the synthesis of 2-chloro-3-formyl-1,8-naphthyridine:

-

Procedure : The hydroxy-naphthyridine intermediate is refluxed with POCl₃ in acetonitrile containing catalytic dimethylformamide (DMF).

For 8-chloro-3-methyl-1,7-naphthyridin-2(1H)-one, analogous conditions would target a hydroxyl group at position 8, though substrate pre-functionalization may be necessary.

Direct Electrophilic Chlorination

If the naphthyridine core is electron-deficient, direct chlorination using Cl₂ or SO₂Cl₂ may be feasible. However, regioselectivity challenges necessitate directing groups:

-

Methyl Group as Director : The 3-methyl group could activate position 8 via steric and electronic effects, favoring chlorination at C8.

Introduction of the 3-Methyl Group

Friedel-Crafts Alkylation

Post-cyclization alkylation using methyl chloride or methyl iodide in the presence of Lewis acids (e.g., AlCl₃) could install the methyl group. However, this risks over-alkylation or isomerization.

Starting Material Pre-Functionalization

Incorporating the methyl group early in the synthesis ensures regioselectivity. For example:

-

Modified Diamine Substrate : Using 2-amino-6-methylaminopyridine in the cyclocondensation reaction could directly yield 3-methyl-1,7-naphthyridine.

Lactam Formation via Cyclization or Reduction

The 2(1H)-one moiety is typically formed via intramolecular cyclization or carbonyl reduction.

Phthalimido Intermediate Reduction

As described in EP1490363B1, phthalimido-naphthyridine derivatives are reduced using potassium borohydride (KBH₄) to yield hydroxy intermediates, which lactamize under acidic conditions:

Oxidative Cyclization

Oxidation of a secondary amine using Pb(OAc)₄ or hypervalent iodine reagents could directly form the lactam.

Integrated Synthetic Routes

Combining these steps, two potential routes emerge:

Route 1: Sequential Functionalization

Route 2: Convergent Synthesis

-

Pre-Functionalized Core : Cyclocondensation of 2-amino-6-methylaminopyridine with malic acid to form 3-methyl-7-hydroxy-1,7-naphthyridine.

-

Chlorination : POCl₃ at C8.

Experimental Data and Optimization

Key parameters from analogous syntheses:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C8

The electron-deficient nature of the naphthyridine ring facilitates nucleophilic displacement of the chlorine atom at C8. This reaction is pivotal for introducing functional groups:

Mechanistic Notes :

-

Chlorine displacement follows an SNAr pathway, accelerated by electron-withdrawing effects of the adjacent nitrogen atoms .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable C–C bond formation at C8, expanding access to biaryl derivatives .

Functionalization of the C3 Methyl Group

The methyl group at C3 undergoes oxidation and radical-mediated transformations:

Oxidation Reactions

| Oxidizing System | Product | Selectivity | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 3-Carboxy-8-chloro-1,7-naphthyridin-2(1H)-one | >90% | |

| SeO₂, dioxane, reflux | 3-Formyl derivative | 78% |

Radical Halogenation

-

Conditions : NBS, AIBN, CCl₄, reflux

-

Product : 3-(Bromomethyl)-8-chloro-1,7-naphthyridin-2(1H)-one (Yield: 62%) .

Applications : The carboxylic acid derivative serves as a precursor for amide couplings, while the bromomethyl analog enables further alkylation or click chemistry .

Lactam Reactivity (C2 Carbonyl)

The lactam moiety participates in reduction and alkylation:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction (LiAlH₄, THF, 0°C) | 2-Hydroxy-1,2,3,4-tetrahydro | 85 (cis:trans = 3:1) | |

| N-Alkylation (MeI, K₂CO₃, DMF) | 2-Methoxy derivative | 91 |

Key Insight : Reduction of the lactam generates a tetrahydro derivative with retained chirality, useful in asymmetric synthesis . Alkylation occurs selectively at the lactam nitrogen due to its high basicity compared to ring nitrogens .

Electrophilic Aromatic Substitution

Despite the electron-deficient ring, directed ortho-metallation enables functionalization:

| Directed Metalation | Electrophile | Product | Yield (%) |

|---|---|---|---|

| LDA, −78°C, THF | I₂ | 4-Iodo-8-chloro-3-methyl derivative | 58 |

| n-BuLi, TMEDA, −40°C | CO₂ | 4-Carboxylic acid | 47 |

Challenges : Competing side reactions at C8 chlorine necessitate careful temperature control .

Photochemical and Thermal Rearrangements

-

UV Irradiation : Generates a bicyclo[3.2.1] intermediate via [4+2] cycloaddition (Yield: 35%) .

-

Thermal Decarboxylation : At 220°C, the 3-carboxy derivative loses CO₂ to form 3-unsubstituted analogs .

Biological Derivatization Pathways

Derivatives synthesized via the above reactions exhibit enhanced bioactivity:

| Derivative | Bioactivity (IC₅₀/EC₅₀) | Target |

|---|---|---|

| 8-(4-Fluorophenyl)-3-methyl | 1.2 µM (WNT inhibition) | Colorectal cancer cells |

| 3-Carboxy-8-methoxy | 0.8 µM (PARP inhibition) | BRCA-mutant tumors |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds, including 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including multidrug-resistant strains. For instance:

- Antibacterial Studies : Compounds similar to this compound have demonstrated comparable antibacterial activity to established antibiotics like ciprofloxacin and vancomycin against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The naphthyridine scaffold has been explored for its anticancer properties. Research suggests that derivatives can act as inhibitors for specific cancer-related targets:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, offering a potential pathway for therapeutic intervention .

Neurological Applications

There is growing interest in the application of naphthyridine derivatives for treating neurological disorders:

- Potential Uses : Compounds in this class have shown promise in addressing conditions such as Alzheimer's disease and depression by modulating neurotransmitter systems .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Various synthetic routes have been developed to optimize yield and purity:

| Synthetic Route | Description |

|---|---|

| Cyclization with Methylamine | Reaction of 2-chloro-3-cyanopyridine with methylamine under basic conditions. |

| Substitution Reactions | The chloro group can be replaced with other nucleophiles to create diverse derivatives. |

Case Studies

Several notable studies have highlighted the applications of naphthyridine derivatives:

- Antimicrobial Efficacy : A study demonstrated that structurally similar compounds showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .

- Anticancer Activity : Research on naphthyridine derivatives indicated their ability to inhibit specific kinases involved in tumor progression, presenting a viable avenue for cancer treatment .

- Neurological Studies : Investigations into the effects of naphthyridine compounds on neurotransmitter modulation revealed potential benefits in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,7-naphthyridinones are highly dependent on substituent positions and isomerism. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of 1,7-Naphthyridinones and Analogues

Key Observations:

Substituent Position :

- Chlorine at C8 (as in the target compound) optimizes BRD4 inhibition due to spatial alignment with the active site . In contrast, C6-Cl derivatives (e.g., 6-Chloro-1,7-naphthyridin-2(1H)-one) show reduced activity, likely due to steric hindrance .

- Hydroxy groups (e.g., 4-Hydroxy-1,7-naphthyridin-2(1H)-one) improve aqueous solubility but may reduce membrane permeability .

Isomerism :

- 1,7-Naphthyridines differ from 1,5- or 1,8-isomers in electronic distribution. For example, 4-Chloro-1,8-naphthyridin-2(1H)-one (CAS 59514-93-1) exhibits distinct reactivity due to altered nitrogen positioning .

Functional Groups :

- Methoxy groups (e.g., 6-Methoxy-1,7-naphthyridin-2(1H)-one) are electron-donating, stabilizing intermediates during synthesis but reducing electrophilicity in biological targets .

- Methyl groups (e.g., at C3) enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Research Findings

- BRD4 Inhibition : this compound derivatives demonstrate potent activity due to the synergistic effect of the C8-Cl (EWG) and C3-CH₃ groups. Electrostatic mapping reveals that electron-donating groups at C3 further enhance binding affinity .

- Synthetic Routes : Chlorination of methoxy precursors (e.g., 6-Methoxy-1,7-naphthyridin-2(1H)-one → 2-Chloro-6-methoxy-1,7-naphthyridine) using POCl₃ is a common method, though yields vary with substituent positions .

- Stability : The 8-Cl substituent increases thermal stability compared to hydroxy or methoxy analogues, as evidenced by higher melting points .

Biological Activity

8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound, like other naphthyridine derivatives, exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of chlorine and methyl groups at specific positions on the naphthyridine ring influences its biological activity and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism is thought to involve the inhibition of bacterial enzymes or disruption of cellular membranes .

Anticancer Properties

This compound has shown promise in anticancer research. A series of derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. Notably, some derivatives exhibited IC50 values lower than traditional chemotherapeutics, indicating superior efficacy against specific cancer types . The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. It appears to modulate inflammatory pathways by inhibiting key mediators such as cytokines and prostaglandins. This activity suggests its utility in treating inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Evaluation

In vitro studies conducted on various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) as low as 0.25 μg/ml against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

Case Study 2: Anticancer Activity

A comparative study assessed the cytotoxicity of several naphthyridine derivatives against breast cancer cell lines (MCF7). Among these, this compound derivatives showed promising results with IC50 values significantly lower than conventional treatments .

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes to 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one?

Answer:

The compound is typically synthesized via:

- Phosphorus Oxychloride (POCl₃) Halogenation : Reacting naphthyridinone precursors with POCl₃ under reflux to replace hydroxyl or methoxy groups with chlorine. For example, 6-methoxy-1,7-naphthyridin-2(1H)-one yields 2-chloro-6-methoxy-1,7-naphthyridine after 12 hours of reflux .

- Reductive Cyclization : Ethyl pyridinepyruvate derivatives undergo cyclization using catalysts like platinum oxide or palladium on carbon. This method allows control over substituents and ring formation .

- Substituent Introduction : Methyl groups at position 3 can be introduced via alkylation of intermediates, such as reacting 3-cyano-4-methylpyridine with potassium t-butoxide and acetonitrile .

Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂) to prevent oxidation of intermediates .

Basic: How is the structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on:

- X-ray Crystallography : Resolves bond lengths, angles, and substituent positions. For example, SHELX software refines crystallographic data to determine hydrogen bonding and molecular packing .

- Spectroscopic Methods :

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 209.03) .

Advanced: How can contradictory spectral data during characterization be resolved?

Answer:

Contradictions (e.g., unexpected NMR splitting or IR shifts) require:

- Cross-Validation : Compare data with structurally similar compounds. For example, 8-amino analogs ( ) show predictable shifts in NH₂ and aromatic proton regions .

- Dynamic NMR Studies : Variable-temperature NMR can reveal conformational exchange or tautomerism affecting peak splitting .

- Computational Modeling : Density Functional Theory (DFT) calculates expected NMR/IR spectra for comparison with experimental data .

- Crystallographic Refinement : Resolve ambiguities in substituent positioning (e.g., distinguishing between keto-enol tautomers using SHELXL ).

Advanced: What strategies optimize the synthetic yield of 8-Chloro-3-methyl derivatives?

Answer:

Yield optimization involves:

- Catalyst Screening : Platinum oxide outperforms palladium in reductive cyclization for certain intermediates (e.g., ethyl pyridinepyruvate derivatives) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro or cyano intermediates, improving reaction homogeneity .

- Reaction Time Control : Over-refluxing with POCl₃ can lead to side products (e.g., dichlorinated byproducts); monitor via TLC at 1-hour intervals .

- Purification : Use column chromatography with silica gel (hexane:EtOAc gradients) to separate chloro derivatives from unreacted starting materials .

Basic: How is the antimicrobial activity of this compound evaluated?

Answer:

Standard assays include:

- Disc Diffusion : Measure inhibition zones (mm) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100–200 µg/disc concentrations .

- Minimum Inhibitory Concentration (MIC) : Broth microdilution tests determine the lowest concentration inhibiting visible bacterial growth (e.g., MIC ≤ 2 µg/mL indicates potency) .

- Time-Kill Studies : Assess bactericidal kinetics by sampling at 0, 4, 8, and 24 hours post-exposure .

Note : Include citric acid or pluronic surfactants in formulations to enhance solubility during testing .

Advanced: How do substituents at the 3-methyl position influence bioactivity?

Answer:

SAR studies reveal:

- Lipophilicity : 3-Methyl groups enhance membrane permeability, improving MIC values compared to unsubstituted analogs .

- Steric Effects : Bulkier substituents (e.g., benzyl, phenethyl) reduce activity due to hindered target binding .

- Electron-Withdrawing Groups : Nitro or cyano groups at adjacent positions increase electrophilicity, enhancing interactions with bacterial enzymes .

Methodology : Synthesize analogs via nucleophilic substitution or Suzuki coupling, then correlate structural features with MIC data .

Advanced: What challenges arise in crystallizing this compound?

Answer:

Common issues and solutions:

- Low Crystallinity : Use solvent diffusion (e.g., layering EtOH over DCM solution) to slow nucleation .

- Twinned Crystals : SHELXD can resolve twinning by refining multiple orientation matrices .

- Hygroscopicity : Handle samples under dry N₂ and use sealed capillaries during X-ray analysis .

Advanced: How can computational methods predict reactivity for functionalization?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : HOMO/LUMO surfaces identify nucleophilic (C8) and electrophilic (C2) sites for regioselective reactions .

- Docking Studies : Predict binding to biological targets (e.g., E. coli DNA gyrase) to prioritize synthetic targets .

- Reaction Pathway Modeling : Transition state calculations (Gaussian 09) optimize conditions for chlorination or alkylation steps .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (hygroscopic intermediates may cause irritation) .

- Ventilation : Use fume hoods during POCl₃ reactions to avoid HCl vapor exposure .

- Waste Disposal : Neutralize chlorinated byproducts with NaOH before aqueous disposal .

Advanced: How to address data reproducibility issues in SAR studies?

Answer:

- Standardized Assays : Use internal controls (e.g., ciprofloxacin for antimicrobial tests) to normalize batch-to-batch variability .

- Open Data Practices : Share crystallographic data (CCDC) and synthetic protocols to enable cross-lab validation .

- Metadata Annotation : Document solvent purity, catalyst lot numbers, and humidity levels to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.